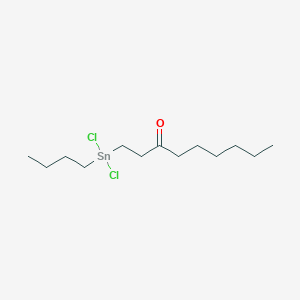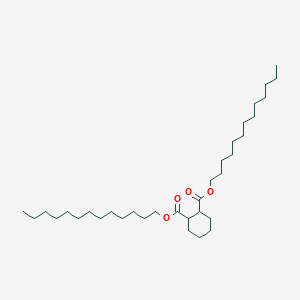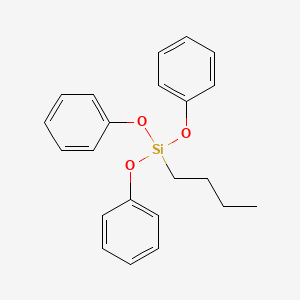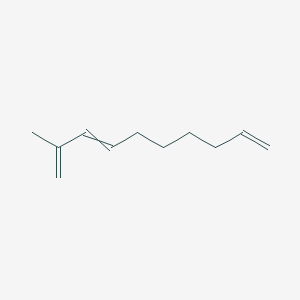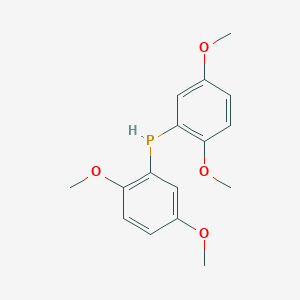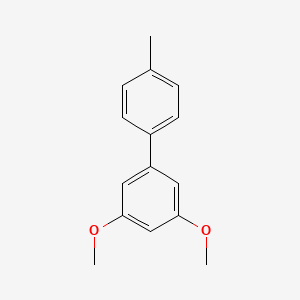![molecular formula C53H44N2 B14269354 N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] CAS No. 166444-98-0](/img/structure/B14269354.png)
N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]: is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, linked to two phenylene groups. Each phenylene group is further connected to a 3-methyl-N-(3-methylphenyl)aniline moiety. This intricate structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the phenylene groups and the 3-methyl-N-(3-methylphenyl)aniline moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the phenylene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a fluorescent probe due to its aromatic structure, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] depends on its specific application. In fluorescence imaging, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological processes. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
- N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-phenyl]aniline
- N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(4-methylphenyl)aniline]
Uniqueness: The uniqueness of N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline] lies in its specific substitution pattern on the phenylene rings and the presence of the 3-methyl-N-(3-methylphenyl)aniline moieties. This structural arrangement imparts distinct chemical and physical properties, such as enhanced fluorescence and specific reactivity, making it valuable for various applications.
属性
CAS 编号 |
166444-98-0 |
|---|---|
分子式 |
C53H44N2 |
分子量 |
708.9 g/mol |
IUPAC 名称 |
3-methyl-N-[4-[9-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-9-17-45(33-37)54(46-18-10-14-38(2)34-46)43-29-25-41(26-30-43)53(51-23-7-5-21-49(51)50-22-6-8-24-52(50)53)42-27-31-44(32-28-42)55(47-19-11-15-39(3)35-47)48-20-12-16-40(4)36-48/h5-36H,1-4H3 |
InChI 键 |
RBJCMYUPMDOPPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
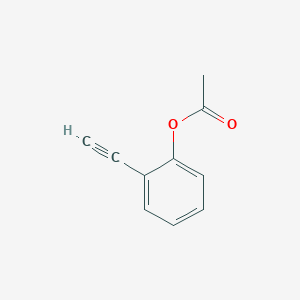
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
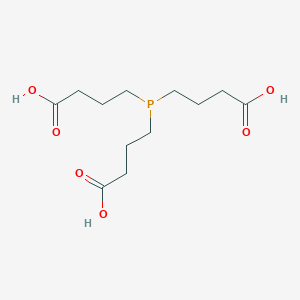
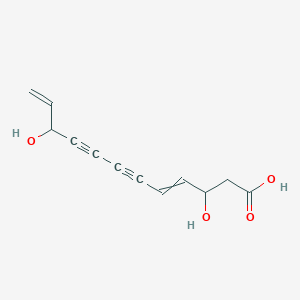
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
